5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dihydroisoquinoline moiety linked to a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4-dihydroisoquinoline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a modified Strecker reaction, where 3,4-dihydroisoquinoline is reacted with an aldehyde and a cyanide source in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: A precursor used in the synthesis of the compound.
Pyrimidine-2,4-diamine: Another related compound with similar structural features.
Uniqueness
5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine is unique due to its combined structural features of dihydroisoquinoline and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89446-70-8 |
---|---|
Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H17N5/c15-13-12(7-17-14(16)18-13)9-19-6-5-10-3-1-2-4-11(10)8-19/h1-4,7H,5-6,8-9H2,(H4,15,16,17,18) |
InChI Key |
OVGRYWJAWJKQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.